molecular formula C16H11F2N3O2 B5146380 N-(2-fluorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide

N-(2-fluorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No. B5146380
M. Wt: 315.27 g/mol
InChI Key: VMFJHQZTLUXYOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as FOA, and it belongs to the class of oxadiazole derivatives.

Mechanism of Action

FOA exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. FOA also activates apoptotic pathways in cancer cells by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins. In Alzheimer's disease, FOA reduces oxidative stress by increasing the expression of antioxidant enzymes and reducing the production of reactive oxygen species.
Biochemical and Physiological Effects
FOA has been shown to have a range of biochemical and physiological effects. It exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing inflammation in the body. FOA also activates apoptotic pathways in cancer cells, leading to cell death. In Alzheimer's disease, FOA reduces oxidative stress and prevents neuronal damage. Additionally, FOA has been found to have a neuroprotective effect in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of FOA is its potential as a therapeutic agent for various diseases. It has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Additionally, FOA is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of FOA is its low solubility in water, which can make it difficult to administer in vivo. Further research is needed to develop more effective formulations of FOA for clinical use.

Future Directions

There are several future directions for research on FOA. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine its efficacy in clinical trials and to identify the optimal dose and treatment regimen. Additionally, FOA has shown promise in the treatment of Alzheimer's disease, and further research is needed to determine its potential as a neuroprotective agent. Other areas of interest for future research include the development of more effective formulations of FOA and the identification of potential side effects and drug interactions.

Synthesis Methods

The synthesis of FOA involves the reaction of 2-fluoroaniline with ethyl oxalyl chloride to form N-(2-fluorophenyl)glycine ethyl ester. This intermediate is then reacted with hydrazine hydrate and ammonium acetate to form 5-(2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid ethyl ester. Finally, the ester group is hydrolyzed to form N-(2-fluorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide.

Scientific Research Applications

FOA has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. FOA has been found to inhibit the growth of cancer cells and induce cell death by activating apoptotic pathways. It also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, FOA has been shown to have a neuroprotective effect in Alzheimer's disease by reducing oxidative stress and preventing neuronal damage.

properties

IUPAC Name

N-(2-fluorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3O2/c17-11-6-2-1-5-10(11)16-20-14(21-23-16)9-15(22)19-13-8-4-3-7-12(13)18/h1-8H,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFJHQZTLUXYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)CC(=O)NC3=CC=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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